molecular formula C12H22Cl2N2O3 B1678442 Pirbuterol hydrochloride CAS No. 38029-10-6

Pirbuterol hydrochloride

Cat. No.: B1678442
CAS No.: 38029-10-6
M. Wt: 313.22 g/mol
InChI Key: XIDFCZTVVCWBGN-UHFFFAOYSA-N
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Description

  • Mechanism of Action

    Target of Action

    Pirbuterol hydrochloride is a beta-2 adrenergic agonist . It has a preferential effect on beta-2 adrenergic receptors compared with isoproterenol . These receptors are predominantly found in bronchial smooth muscle, but a population of beta-2 receptors also exists in the human heart .

    Mode of Action

    The pharmacologic effects of pirbuterol are attributable to stimulation through beta adrenergic receptors of intracellular adenyl cyclase . This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3†,5†-adenosine monophosphate (c-AMP) .

    Biochemical Pathways

    Increased c-AMP levels are associated with relaxation of bronchial smooth muscle and inhibition of release of mediators of immediate hypersensitivity from cells, especially from mast cells . This results in bronchodilation, making it easier for air to flow in and out of the lungs.

    Pharmacokinetics

    After inhalation of doses up to 800 μg (twice the maximum recommended dose), systemic blood levels of pirbuterol are below the limit of assay sensitivity (2–5 ng/ml) . A mean of 51% of the dose is recovered in urine as pirbuterol plus its sulfate conjugate following administration by aerosol . The plasma half-life measured after oral administration is about two hours .

    Result of Action

    The primary result of pirbuterol’s action is the prevention and reversal of bronchospasm in patients 12 years of age and older with reversible bronchospasm, including asthma . This is achieved through the relaxation of bronchial smooth muscle, which opens up the airways and makes it easier to breathe .

    Preparation Methods

    • Pirbuterol can be synthesized through various routes, but one common method involves the following steps:
      • Alkylation : Start with 3-hydroxypyridine and react it with tert-butylamine to form the tert-butylamino derivative.
      • Hydroxymethylation : Next, treat the tert-butylamino derivative with formaldehyde to introduce the hydroxymethyl group.
      • Oxidation : Oxidize the resulting compound to form pirbuterol.
    • Industrial production typically involves optimization of these steps for large-scale synthesis.
  • Chemical Reactions Analysis

    • Pirbuterol undergoes reactions typical of β2 adrenergic agonists.
    • Common reactions include oxidation, reduction, and substitution.
    • Reagents like oxidizing agents (e.g., peracids), reducing agents (e.g., hydrides), and nucleophiles (e.g., alkyl halides) are used.
    • Major products include derivatives with modified functional groups.
  • Scientific Research Applications

    • Medicine : Pirbuterol is used to relieve bronchospasms in asthma patients.
    • Biology : Researchers study its effects on β2 adrenergic receptors and downstream signaling pathways.
    • Industry : It plays a role in the development of inhalation therapies.
  • Comparison with Similar Compounds

    • Pirbuterol’s uniqueness lies in its preferential effect on β2 receptors compared to isoproterenol.
    • Similar compounds include other β2 agonists like albuterol and terbutaline.

    Properties

    IUPAC Name

    6-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol;dihydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H20N2O3.2ClH/c1-12(2,3)13-6-11(17)8-4-5-10(16)9(7-15)14-8;;/h4-5,11,13,15-17H,6-7H2,1-3H3;2*1H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XIDFCZTVVCWBGN-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(C)NCC(C1=NC(=C(C=C1)O)CO)O.Cl.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H22Cl2N2O3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Related CAS

    38677-81-5 (Parent)
    Record name Pirbuterol hydrochloride [USAN:JAN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038029106
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

    DSSTOX Substance ID

    DTXSID5045120
    Record name Pirbuterol hydrochloride
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID5045120
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    313.22 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    38029-10-6
    Record name Pirbuterol hydrochloride [USAN:JAN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038029106
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Pirbuterol hydrochloride
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID5045120
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name α6-[[(tert-butyl)amino]methyl]-3-hydroxypyridine-2,6-dimethanol dihydrochloride
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.848
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name PIRBUTEROL HYDROCHLORIDE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6793T658K
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Synthesis routes and methods I

    Procedure details

    To 10 ml. of methanol and 10 ml. of 10% hydrochloric acid is added 227 mg. of 2,2-dimethyl-6-(1-hydroxy-2-t-butylaminoethyl)-4H-pyrido[3,2-d]-1,3-dioxin, and the resulting reaction mixture allowed to stir at room temperature for 1.5 hrs. Removal of the solvents under vacuum at 70° C. provides 230 mg. of the desired product, which is identical by nuclear magnetic resonance spectroscopy to the product in U.S. Pat. No. 3,700,681.
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    Synthesis routes and methods II

    Procedure details

    One and five-tenths grams (4.8 m moles) of the above intermediate 6-(1-hydroxy-2-t-butylaminoethyl)-2-phenyl-4H-pyrido[3,2-d]-1,3-dioxin is dissolved in 20 ml. of acetone-water (1:1 v/v) and is treated with 1 ml. of 12N hydrochloric acid. After heating the solution to reflux for 5 hrs. the mixture is concentrated to an oil and dissolved in 100 ml. of ethanol. The water is azeotroped with 3 × 100 ml. portions of ethanol and the free base of the product generated by the addition of triethylamine. The solution is concentrated in vacuo to an oily slurry and the free base extracted from the triethylamine hydrochloride by extraction with acetone. The acetone extracts are combined, concentrated to an oil and the oil dissolved in 10 ml. of dry ethanol. Ethanol (.184 ml.) containing hydrogen chloride (188 gm. HCl/ml. ethanol) is added and the solution added dropwise to 2 l. of dry isopropyl ether. The product is filtered and dried, 1.05 g. Further purification by recrystallization from methanol-acetone provides 950 mg. of the product which by infrared and nuclear magnetic resonance spectroscopy and thin-layer chromatography are identical to that in U.S. Pat. No. 3,700,681.
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    Synthesis routes and methods III

    Procedure details

    To a solution of methanol (11.3 l.)--hydrogen chloride gas (620 g., 17 moles) at 20° C. is added, with stirring, 2-phenyl-6-(1-hydroxy-2-t-butylaminoethyl)-4-H-pyrido-[3,2-d]-1,3-dioxin maleate (1880 g., 4.24 moles) over a five minute period. The resulting solution is then stirred for 2 hours at 20°-25° C. and is then concentrated under reduced pressure to a volume of about 3 liters. Acetone (16 liters) is added to the concentrate and the resulting precipitate granulated at 25° C. for a half-hour. The white crystalline solid is separated by filtration and washed with acetone (4 liters). Yield = quantitative. M.P. 183°-187° C. (dec.).
    Quantity
    620 g
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    11.3 L
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Pirbuterol hydrochloride
    Reactant of Route 2
    Pirbuterol hydrochloride
    Reactant of Route 3
    Pirbuterol hydrochloride
    Reactant of Route 4
    Pirbuterol hydrochloride
    Reactant of Route 5
    Pirbuterol hydrochloride
    Reactant of Route 6
    Pirbuterol hydrochloride
    Customer
    Q & A

    Q1: What is the mechanism of action of Pirbuterol hydrochloride?

    A1: this compound is a beta2-adrenergic agonist. [] This means it selectively binds to beta2-adrenergic receptors, which are primarily found in the lungs. This binding action triggers a cascade of downstream effects, leading to the relaxation of bronchial smooth muscles and bronchodilation. []

    Q2: What are the analytical methods used to determine this compound concentration?

    A2: Several methods have been developed and validated for the quantification of this compound. These include:

    • Spectrophotometry: This technique leverages the compound's ability to absorb light at specific wavelengths. Both standard UV-Vis spectrophotometry and derivative spectrophotometric methods have been employed. [, ]
    • Fluorometry: this compound exhibits fluorescence in alkaline solutions, which can be measured to determine its concentration. []
    • Titration: this compound can be quantified by titration. For instance, a bromometric method involving bromination in an acidic environment followed by residual bromine titration has been reported. []
    • Potentiometric Titration: This method can be employed for the analysis of pure this compound samples using perchloric acid as a titrant. []

    Q3: How stable is this compound, and what are the formulation strategies to enhance its stability and delivery?

    A3: While the provided research doesn't delve into specific stability data for this compound, it does highlight its formulation into oral tablets (10mg and 15mg) and metered-dose aerosols (200µg/actuation). [] This suggests that formulation strategies have been successfully employed to ensure the stability and effective delivery of the drug. Further research on specific stability parameters and formulation approaches would be beneficial to optimize its therapeutic application.

    Q4: Is there any information available regarding the structure of this compound?

    A4: Yes, while the exact structural formula and spectroscopic data aren't provided in the abstracts, we know that this compound has a similar structure to Albuterol. [] The key difference lies in the replacement of the benzene ring in Albuterol with a pyridine ring in this compound. [] Furthermore, the synthesis of deuterium- and tritium-labeled this compound, as detailed in one of the papers, confirms the presence of an exchangeable hydrogen atom, likely on the hydroxyl group adjacent to the pyridine ring. []

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